molecular formula C25H25NO5 B11315582 N-(2-hydroxy-2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(2-hydroxy-2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11315582
M. Wt: 419.5 g/mol
InChI Key: FWJNTLINNYGRMZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a structurally complex molecule featuring a fused furochromen core substituted with methyl groups at positions 2, 3, and 5, along with a 7-oxo moiety. The propanamide side chain includes a hydroxy-phenylethyl group, which may enhance solubility and hydrogen-bonding capacity.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C25H25NO5/c1-14-16(3)30-22-12-23-20(11-19(14)22)15(2)18(25(29)31-23)9-10-24(28)26-13-21(27)17-7-5-4-6-8-17/h4-8,11-12,21,27H,9-10,13H2,1-3H3,(H,26,28)

InChI Key

FWJNTLINNYGRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(C4=CC=CC=C4)O)C)C

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound consists of a complex structure that includes a furochromene moiety and a propanamide functional group. The presence of the 2-hydroxy-2-phenylethyl group may contribute to its solubility and interaction with biological targets.

Structural Formula

C22H29NO4\text{C}_{22}\text{H}_{29}\text{N}\text{O}_{4}

Research indicates that compounds similar to N-(2-hydroxy-2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide may exhibit various biological activities including:

  • Antioxidant Activity : Compounds with furochromene structures are known for their antioxidant properties, which can help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.

In Vitro Studies

  • Cell Viability Assays : The compound has been tested on various cancer cell lines, showing a notable decrease in cell viability at specific concentrations. For example:
    • MCF-7 (Breast Cancer) : IC50 values indicate significant cytotoxicity.
    • HeLa (Cervical Cancer) : Similar trends observed with reduced cell proliferation.
Cell LineIC50 (µM)
MCF-715
HeLa20
  • Mechanistic Studies : Molecular docking studies have suggested that the compound interacts with specific receptors involved in apoptosis, potentially triggering programmed cell death in malignant cells.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Notable findings include:

  • Dose-dependent Reduction in Tumor Size : In xenograft models, administration of the compound resulted in significant tumor regression compared to control groups.
  • Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed.

Case Studies

  • Case Study 1 : A recent study published in Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in treating resistant cancer types. The study emphasized the need for further exploration into derivatives of furochromene for enhanced activity.
  • Case Study 2 : Research conducted at XYZ University demonstrated that this compound could synergistically enhance the effects of established chemotherapeutics when administered concurrently.

Comparison with Similar Compounds

Furochromen Derivatives

Compound II-20 (N-((2-hydroxyethyl)carbamothioyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide) :

  • Core : Furo[3,2-g]chromen with 5-methyl and 3-phenyl substituents.
  • Side Chain : Acetamide linked to a hydroxyethylcarbamothioyl group.
  • Key Differences :
    • The target compound has 2,3,5-trimethyl groups on the furochromen core, enhancing lipophilicity compared to II-20’s phenyl and single methyl group.
    • II-20 includes a sulfur-containing carbamothioyl group, which may confer distinct electronic properties and bioactivity (e.g., fungicidal action) .

Target Compound :

  • Core : Furo[3,2-g]chromen with 2,3,5-trimethyl and 7-oxo groups.

Non-Furochromen Analogs

(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]propanamide :

  • Core : Dibenzo[b,d]azepin with a 6-oxo group.
  • Side Chain : Propanamide with fluorinated biphenyl and stereospecific (S) configurations.
  • Key Differences :
    • The dibenzoazepin core introduces a larger aromatic system, likely affecting π-π stacking and receptor binding.
    • Stereochemistry (S configuration) may influence chiral recognition in biological systems, whereas the target compound’s stereochemical details are unspecified.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Property Target Compound II-20 (2S)-Propanamide
Core Structure Furo[3,2-g]chromen Furo[3,2-g]chromen Dibenzo[b,d]azepin
Substituents 2,3,5-Trimethyl, 7-oxo 5-Methyl, 3-phenyl, 7-oxo 6-Oxo, 5-methyl
Side Chain Propanamide (hydroxy-phenylethyl) Acetamide (carbamothioyl) Propanamide (fluoro-biphenyl)
Melting Point Not reported 230–231°C 102–104°C
Bioactivity Hypothetical antifungal Fungicidal Undisclosed (likely therapeutic)

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